5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C30H28N4OS and its molecular weight is 492.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Research has been dedicated to synthesizing novel compounds with similar structural frameworks due to their potential biological activities. For instance, compounds like 9b-hydroxy-3a-phenyl-1,2,3,3a-tetrahydro-2-thioxo-5H-imidazo[4,5-c]quinolin-4(9bH)-ones have been synthesized through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, showcasing a method to obtain novel structures with potential biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Biological Activities
The biological activities of quinazoline and imidazole derivatives have been extensively explored. For example, substituted 5-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-3-yl)amino)nicotinates were synthesized and evaluated for their in vitro antibacterial activity, highlighting the antimicrobial potential of these compounds (Mood, Boda, & Guguloth, 2022). Similarly, 2-substituted and 2,3-disubstituted quinazolin-4-ones containing a 3,5-di(tert-butyl)-4-hydroxyphenyl group have been synthesized, indicating a route to potentially pharmacologically active compounds (Kelarev, Silin, Koshelev, & Borisova, 2004).
Potential Applications
The diverse structural modifications of these compounds offer various potential applications, especially in the field of medicinal chemistry. For example, the novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones have shown significant biological activity against standard strains, suggesting their potential as antimicrobial and antifungal agents (Anisetti & Reddy, 2012). Additionally, X-ray crystallographic analysis of certain inhibitors in ternary complex with Candida albicans dihydrofolate reductase has provided insights into new ideas for inhibitor design due to the unusual binding modes of these compounds (Whitlow, Howard, Stewart, Hardman, Chan, Baccanari, Tansik, Hong, & Kuyper, 2001).
Mechanism of Action
Target of Action
It’s known that many indole derivatives bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
One study revealed that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4OS/c1-30(2,3)21-14-12-19(13-15-21)18-36-29-33-25-11-7-5-9-23(25)27-32-26(28(35)34(27)29)16-20-17-31-24-10-6-4-8-22(20)24/h4-15,17,26,31H,16,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPBLNCTSUUDCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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